Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate
Description
Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate is a brominated pyridine derivative featuring two bromomethyl substituents and a methyl ester group. Its molecular structure consists of a central pyridine ring substituted at the 4-position with a carboxylate ester and at the 2- and 6-positions with bromomethyl groups. The latter positions are further linked to a second pyridine ring, creating a bipyridine scaffold. The bromomethyl groups serve as reactive handles for further functionalization, such as nucleophilic substitution or cross-coupling reactions .
Properties
Molecular Formula |
C14H12Br2N2O2 |
|---|---|
Molecular Weight |
400.06 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H12Br2N2O2/c1-20-14(19)9-5-11(8-16)18-13(6-9)12-4-2-3-10(7-15)17-12/h2-6H,7-8H2,1H3 |
InChI Key |
MUWANRNBIFGYDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC=CC(=N2)CBr)CBr |
Origin of Product |
United States |
Biological Activity
Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate, a compound featuring multiple bromomethyl and pyridine moieties, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Composition
- Molecular Formula : C12H10Br2N2O2
- Molecular Weight : 342.03 g/mol
- CAS Number : 96517-97-4
The compound incorporates two bromomethyl groups attached to a pyridine ring, which significantly influences its reactivity and biological interactions.
1. Anticancer Activity
Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of pyridine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 | <10 | Induction of apoptosis |
| Related Pyridine Derivative | HT29 | 23.30 ± 0.35 | Inhibition of Bcl-2 protein |
In particular, the presence of bromine atoms has been shown to enhance the cytotoxicity through increased electron-withdrawing effects, which can facilitate interactions with cellular targets .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that halogenated pyridines often exhibit significant antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 46.9 µg/mL |
| Candida albicans | 7.8 µg/mL |
The electron-withdrawing nature of bromine enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
3. Enzyme Inhibition
Enzymatic assays have shown that similar pyridine derivatives can act as potent inhibitors of various enzymes involved in cancer progression and inflammation.
These findings suggest that this compound may also possess similar inhibitory effects on critical signaling pathways related to tumor growth and inflammatory responses.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of various pyridine derivatives, this compound was tested against A431 cells. The results indicated a significant reduction in cell viability at concentrations below 10 µM, attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of several halogenated pyridines, including our compound of interest. The results demonstrated strong activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at low concentrations.
Comparison with Similar Compounds
Ethyl 2-bromo-6-(4-hexadecylpyridin-2-yl)pyridine-4-carboxylate (CAS: 857053-81-7)
- Molecular Formula : C₂₉H₄₃BrN₂O₂ vs. C₁₃H₁₂Br₂N₂O₂ (target compound).
- Substituent Differences :
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate
- Structural Features : Incorporates an oxazolo-pyridine core and a piperidinyl-benzyl group, differing from the bipyridine scaffold of the target compound.
- Physicochemical Data :
- Reactivity : The absence of bromine substituents limits its utility in halogen-bonding interactions compared to the target compound.
Physicochemical and Computational Properties
Key Observations :
- The hexadecyl-containing analogue exhibits extreme lipophilicity, making it unsuitable for aqueous-phase reactions.
- The target compound’s lower molecular weight and bromomethyl groups enhance its versatility in synthetic chemistry.
Research Tools and Methodologies
While direct data on the target compound’s synthesis or characterization are absent in the provided evidence, software tools like SHELXL (for crystallographic refinement) and WinGX (for single-crystal data analysis) are widely used for characterizing similar brominated heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
